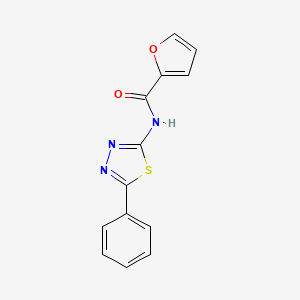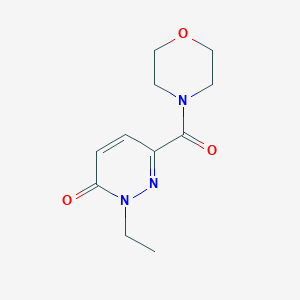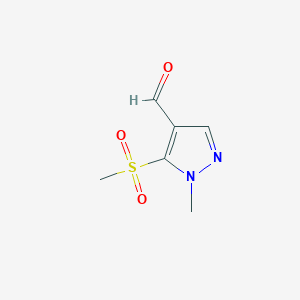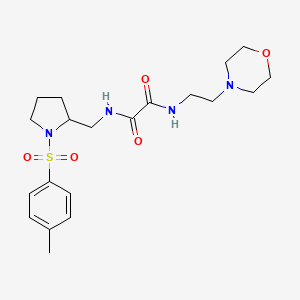
2-(4-(ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on related compounds primarily focuses on the development and analysis of molecules with potential pharmacological activities. These studies often involve the synthesis of novel compounds, structural elucidation, and the evaluation of their biological activities. For instance, research on similar compounds with 1,3,4-oxadiazole and pyridinyl groups has been directed towards their potential in medical chemistry due to their interesting biological properties (Karpina et al., 2019).
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from commercially available precursors. For example, compounds with 1,3,4-oxadiazol rings and acetamide groups have been synthesized through a series of reactions including cyclization and amide formation steps, which are crucial for constructing the core structure of these molecules (Khalid et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Antibacterial Study: A study by (Khalid et al., 2016) explored the synthesis of N-substituted derivatives of a compound similar to the one , focusing on their antibacterial properties. This research signifies the potential of such compounds in developing antibacterial agents.
- Antimicrobial and Hemolytic Activity: Another study by (Gul et al., 2017) synthesized derivatives of a closely related compound, assessing their antimicrobial efficacy and hemolytic activity. This indicates the compound's relevance in the field of antimicrobial research.
- Thermal Stability in Polymer Synthesis: Research by (Mansoori et al., 2012) involved the synthesis of new polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, which is structurally similar to the compound of interest. This study highlights its application in the development of new, thermally stable polymers.
Novel Synthetic Routes and Chemical Properties
- Synthesis of Oxadiazoles and Oxadiazolopyridines: The work of (Elnagdi et al., 1988) presents new methods for synthesizing 1,3,4‐oxadiazoles and 1,3,4‐oxadiazolopyridines, compounds related to the one , showing the versatility in synthetic approaches for such molecules.
Pharmacological Evaluation and Potential Applications
- Toxicity and Tumor Inhibition: A study by (Faheem, 2018) on 1,3,4-oxadiazole and pyrazole derivatives, similar in structure to the compound of interest, evaluated their toxicity, tumor inhibition, and other pharmacological potentials. This underlines the compound's importance in drug discovery and oncological research.
Propiedades
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-24-14-5-3-12(4-6-14)11-15(22)19-17-21-20-16(23-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHWLZZTMWBXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)



